
5-(Fluoromethyl)isoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Fluoromethyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can include the use of solid-phase synthesis techniques, which allow for the efficient production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Fluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or alkylation at the fluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite or isoamyl nitrite for oxidation, and sodium borohydride for reduction. Reaction conditions can vary, but typically involve moderate temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for use in drug discovery and other applications .
Applications De Recherche Scientifique
5-(Fluoromethyl)isoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities
Mécanisme D'action
The mechanism of action of 5-(Fluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Fluoromethyl)isoxazole-4-carboxylic acid include:
- 5-(Chloromethyl)isoxazole-4-carboxylic acid
- 5-(Bromomethyl)isoxazole-4-carboxylic acid
- 5-(Methyl)isoxazole-4-carboxylic acid .
Uniqueness
What sets this compound apart from its analogs is the presence of the fluoromethyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C5H4FNO3 |
|---|---|
Poids moléculaire |
145.09 g/mol |
Nom IUPAC |
5-(fluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4FNO3/c6-1-4-3(5(8)9)2-7-10-4/h2H,1H2,(H,8,9) |
Clé InChI |
ZPNCRZILGMJXCI-UHFFFAOYSA-N |
SMILES canonique |
C1=NOC(=C1C(=O)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


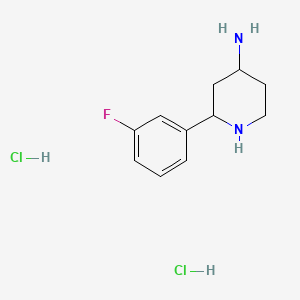
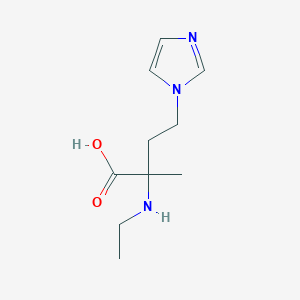
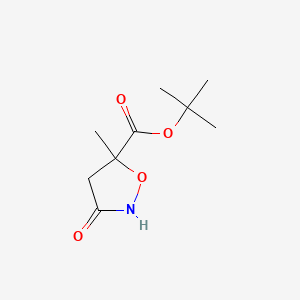
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)

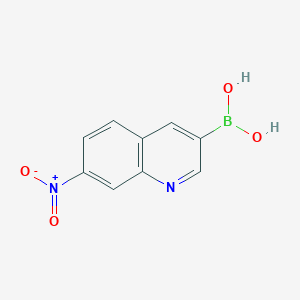
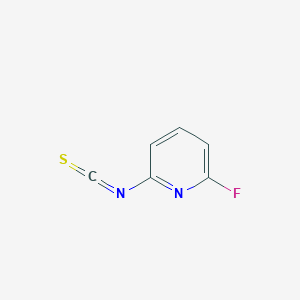


![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)




